3-ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxy group, an ethylsulfanyl group, and a carbonitrile group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of ethyl 2-bromoacetate with thiourea can yield the thiazole ring, which can then be further functionalized to introduce the ethoxy and ethylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The specific details of industrial production methods may vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound or its derivatives may serve as lead compounds in drug discovery and development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring and functional groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
- 3-ethoxy-5-(ethylsulfonyl)-1,2-thiazole-4-carbonitrile
- 3-ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carboxamide
Uniqueness
3-ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile is unique due to the specific combination of functional groups attached to the thiazole ring. This combination can result in distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the ethylsulfanyl group, in particular, may impart unique properties that can be exploited in various applications.
Properties
CAS No. |
728037-90-9 |
---|---|
Molecular Formula |
C8H10N2OS2 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.